



Application Notes: Solid-Phase Extraction of Citalopram N-oxide

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Compound of Interest					
Compound Name:	Citalopram N-oxide				
Cat. No.:	B026223	Get Quote			

Introduction

Citalopram N-oxide is a metabolite of the widely prescribed antidepressant, citalopram.[1] Accurate quantification of citalogram and its metabolites, including the N-oxide, in biological matrices is crucial for pharmacokinetic and toxicological studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates analytes from complex samples like plasma, leading to cleaner extracts and improved analytical sensitivity.[2] This document provides a detailed protocol for the solidphase extraction of Citalopram N-oxide from human plasma, based on established methods for citalopram and its other metabolites.

Physicochemical Properties of Citalopram N-oxide

A summary of the key physicochemical properties of **Citalopram N-oxide** is presented in the table below.



Property	Value
Molecular Formula	C20H21FN2O2
Molecular Weight	340.39 g/mol [1]
Melting Point	91-93°C[1]
Solubility	Slightly soluble in DMSO and Methanol[1]
pKa (Predicted)	4.73 ± 0.40[1]

Experimental Protocol: Solid-Phase Extraction of Citalopram N-oxide from Human Plasma

This protocol is a representative method adapted from established procedures for citalopram and its metabolites and may require optimization for specific applications.[3] The procedure utilizes a reversed-phase C18 SPE cartridge.

Materials and Reagents

- C18 SPE Cartridges (e.g., 50 mg, 1 mL)
- Human Plasma
- Internal Standard (IS) Solution (e.g., a structurally similar compound not present in the sample)
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Ultrapure Water
- 1 N HCl
- 0.5% Perchloric Acid in Methanol
- Vortex Mixer



- Centrifuge
- SPE Vacuum Manifold
- Sample Evaporation System (e.g., Nitrogen evaporator)

Sample Preparation

- Thaw frozen human plasma samples at room temperature.
- Centrifuge the plasma at 4000 x g for 5 minutes to pellet any particulate matter.[3]
- Transfer 0.5 mL of the plasma supernatant to a clean polypropylene tube.
- Spike the plasma sample with an appropriate volume of the internal standard solution.
- Add 0.5 mL of acetonitrile to the plasma sample.[3]
- Vortex the mixture for 30 seconds to precipitate proteins.[3]
- Centrifuge at 1500 x g for 13 minutes.[3]
- The resulting supernatant is the pre-treated sample ready for SPE.

Solid-Phase Extraction Procedure

- Conditioning:
 - Wash the C18 SPE cartridge with 1.0 mL of 1 N HCl.[3]
 - Follow with two washes of 1.0 mL of methanol.[3]
 - Finally, equilibrate the cartridge with 1.0 mL of ultrapure water.[3] Ensure the sorbent bed does not run dry.
- Loading:
 - Load the entire volume of the pre-treated sample supernatant onto the conditioned SPE cartridge.



Allow the sample to pass through the sorbent bed under gravity or with a gentle vacuum.
[3]

Washing:

- Wash the cartridge with 1.0 mL of ultrapure water to remove hydrophilic impurities.[3]
- Follow with a wash of 1.0 mL of 50% methanol in water to remove less strongly retained interferences.[3]
- Perform a final wash with 1.0 mL of acetonitrile to remove other potential interferences.

Elution:

- Elute the retained analytes with 0.3 mL of methanol containing 0.5% perchloric acid.[3]
- Collect the eluate in a clean collection tube.

Post-Extraction Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 65°C.[3]
- Reconstitute the dried residue in 0.25 mL of the mobile phase used for the subsequent analytical method (e.g., LC-MS/MS).[3]
- Vortex the reconstituted sample to ensure complete dissolution.
- The sample is now ready for injection into the analytical instrument.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of citalopram and its primary metabolite, desmethylcitalopram. Specific quantitative data for **Citalopram N-oxide** was not available in the reviewed literature.

Table 1: Linearity and Limit of Quantification



Analyte	Matrix	Linearity Range (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Citalopram	Plasma	10 - 150	12
Desmethylcitalopram	Plasma	5 - 75	6

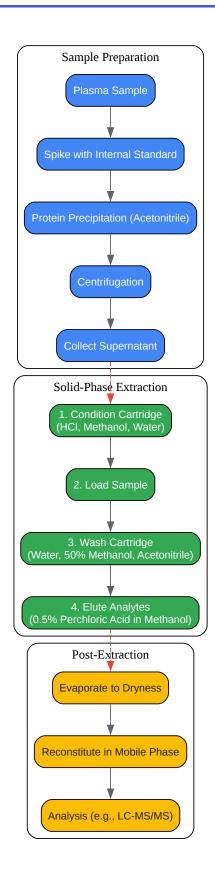
Table 2: Recovery and Precision

Analyte	Matrix	Recovery (%)	Within-Run CV (%)	Between-Run CV (%)
Citalopram	Plasma	104 ± 3[4]	2.5 (at 400 ng/mL)[4]	5.2 (at 400 ng/mL)[4]
Desmethylcitalop ram	Plasma	104 ± 3[4]	2.9 (at 200 ng/mL)[4]	2.9 (at 200 ng/mL)[4]

Visualizations

Diagram 1: General Solid-Phase Extraction Workflow



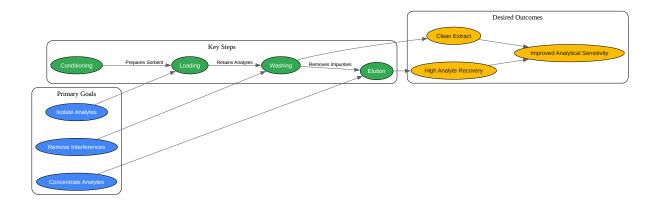


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Caption: General workflow for the solid-phase extraction of Citalopram N-oxide.



Diagram 2: Logical Relationships in SPE



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Caption: Logical relationships between SPE steps, goals, and outcomes.

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